Lipophilicity (LogP) Comparison with Key Analogs
The target compound exhibits an ACD/LogP of 3.61, which is 1.52 log units higher than 2,2-diphenylacetamide (LogP = 2.09) and 3.19 log units higher than N-(2-thienylmethyl)acetamide (LogP = 0.42), all predicted using the same ACD/Labs Percepta version 14.00 platform . This pronounced lipophilicity gain is attributable to the combined hydrophobic contributions of the diphenyl and thiophene moieties and cannot be replicated by simple N-methyl or N-ethyl substitution on the diphenylacetamide core [1].
| Evidence Dimension | ACD/LogP (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 3.61 |
| Comparator Or Baseline | 2,2-Diphenylacetamide: ACD/LogP = 2.09; N-(2-Thienylmethyl)acetamide: ACD/LogP = 0.42 |
| Quantified Difference | ΔLogP = +1.52 vs. 2,2-diphenylacetamide; ΔLogP = +3.19 vs. N-(2-thienylmethyl)acetamide |
| Conditions | ACD/Labs Percepta Platform – PhysChem Module, version 14.00; neutral species prediction |
Why This Matters
Higher LogP strongly correlates with enhanced blood-brain barrier penetration and membrane partitioning, making this compound a preferentially CNS-accessible scaffold among diphenylacetamide analogs for neuroscience probe development.
- [1] Vastag, G. et al. Chemometric study of chromatographic and computational bioactivity parameters of diphenylacetamides. J. Chromatogr. Sci. 2022, 60, 249–258. View Source
